molecular formula C16H28O7 B14758846 (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14758846
M. Wt: 332.39 g/mol
InChI Key: WEHZDNHJZBEGME-GTQRNPCRSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant biological and chemical properties. It is characterized by its multiple hydroxyl groups and a unique octadienyl ether linkage, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the ether linkage, and stereoselective synthesis to ensure the correct configuration of the molecule. Common reagents used in the synthesis include protecting groups like tert-butyldimethylsilyl chloride, and coupling agents such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of biocatalysts to achieve stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the octadienyl chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Tosylated ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereoselective reactions and the development of new synthetic methodologies.

Biology

In biology, it is studied for its potential role in cellular processes due to its multiple hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry

In industry, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The octadienyl chain can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be compared with other polyhydroxylated compounds like:
    • This compound.
    • This compound.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the octadienyl ether linkage, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16?/m1/s1

InChI Key

WEHZDNHJZBEGME-GTQRNPCRSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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